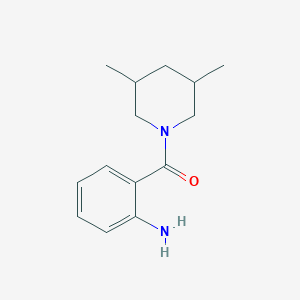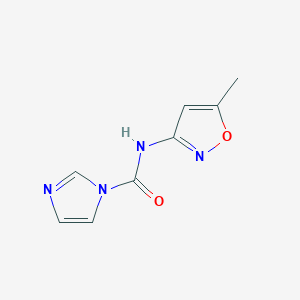![molecular formula C11H8F3I B2832369 1-Iodo-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane CAS No. 2287285-50-9](/img/structure/B2832369.png)
1-Iodo-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-3-(2,3,4-trifluorophenyl)bicyclo[111]pentane is a complex organic compound characterized by the presence of an iodine atom and a trifluorophenyl group attached to a bicyclo[111]pentane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction, where three carbon atoms are joined to form the bicyclic structure.
Introduction of the trifluorophenyl group: This step involves the use of a trifluorophenyl halide, which reacts with the bicyclo[1.1.1]pentane core under specific conditions to attach the trifluorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Iodo-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: The trifluorophenyl group can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate would produce an oxidized product.
Wissenschaftliche Forschungsanwendungen
1-Iodo-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Used in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-Iodo-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane exerts its effects involves interactions with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the bicyclo[1.1.1]pentane core provides structural rigidity and stability. These interactions can modulate biological activities and pathways, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
- 3-Iodo-1-(trifluoromethyl)bicyclo[1.1.1]pentane
Uniqueness
1-Iodo-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research.
Eigenschaften
IUPAC Name |
1-iodo-3-(2,3,4-trifluorophenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3I/c12-7-2-1-6(8(13)9(7)14)10-3-11(15,4-10)5-10/h1-2H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIQIBUYQCWXRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide](/img/structure/B2832289.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylamino)benzamide](/img/structure/B2832292.png)


![N3,N8-bis(2-hydroxyethyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide](/img/structure/B2832296.png)
![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenylacetamide;hydrochloride](/img/structure/B2832297.png)
![2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2832299.png)


![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2832305.png)
![2-Methoxy-6-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B2832307.png)
![4-((2-chlorobenzyl)thio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2832309.png)
